3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multiple stepsThe final step involves the attachment of the butanoate moiety through esterification reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid
Scientific Research Applications
3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for treating infections and inflammatory diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
- 3-BENZYL-4,8-DIMETHYL-7-(2-OXO-2-PHENYLETHOXY)-2H-CHROMEN-2-ONE
- 4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C30H31NO6S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C30H31NO6S/c1-18(2)27(31-38(34,35)23-13-11-19(3)12-14-23)30(33)36-26-16-15-24-20(4)25(17-22-9-7-6-8-10-22)29(32)37-28(24)21(26)5/h6-16,18,27,31H,17H2,1-5H3/t27-/m0/s1 |
InChI Key |
MVYDIUREGJBVCO-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.